molecular formula C3H6N4O B14272531 N~3~-Methyl-1,2,5-oxadiazole-3,4-diamine CAS No. 185505-88-8

N~3~-Methyl-1,2,5-oxadiazole-3,4-diamine

Cat. No.: B14272531
CAS No.: 185505-88-8
M. Wt: 114.11 g/mol
InChI Key: XUTZXXIKECSFKD-UHFFFAOYSA-N
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Description

N~3~-Methyl-1,2,5-oxadiazole-3,4-diamine is a heterocyclic compound that features a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms. This compound is part of the oxadiazole family, which is known for its diverse applications in medicinal chemistry, material science, and as high-energy materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-Methyl-1,2,5-oxadiazole-3,4-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazides with methyl ketones in the presence of a base such as potassium carbonate (K~2~CO~3~), which facilitates the cleavage of C-C bonds followed by cyclization . Another method involves the use of acylhydrazides and acylbenzotriazoles in the presence of triphenylphosphine and trichloroisocyanuric acid, which provides high yields of the desired oxadiazole derivatives .

Industrial Production Methods

Industrial production of N3-Methyl-1,2,5-oxadiazole-3,4-diamine may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N~3~-Methyl-1,2,5-oxadiazole-3,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can produce a wide range of functionalized oxadiazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~3~-Methyl-1,2,5-oxadiazole-3,4-diamine is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the design of new materials and pharmaceuticals with tailored properties .

Properties

CAS No.

185505-88-8

Molecular Formula

C3H6N4O

Molecular Weight

114.11 g/mol

IUPAC Name

3-N-methyl-1,2,5-oxadiazole-3,4-diamine

InChI

InChI=1S/C3H6N4O/c1-5-3-2(4)6-8-7-3/h1H3,(H2,4,6)(H,5,7)

InChI Key

XUTZXXIKECSFKD-UHFFFAOYSA-N

Canonical SMILES

CNC1=NON=C1N

Origin of Product

United States

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